Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-
Brand Name: Vulcanchem
CAS No.: 651749-09-6
VCID: VC16812857
InChI: InChI=1S/C16H13FN2O3/c17-13-6-1-2-7-14(13)19-9-8-18(16(19)22)12-5-3-4-11(10-12)15(20)21/h1-7,10H,8-9H2,(H,20,21)
SMILES:
Molecular Formula: C16H13FN2O3
Molecular Weight: 300.28 g/mol

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-

CAS No.: 651749-09-6

Cat. No.: VC16812857

Molecular Formula: C16H13FN2O3

Molecular Weight: 300.28 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- - 651749-09-6

Specification

CAS No. 651749-09-6
Molecular Formula C16H13FN2O3
Molecular Weight 300.28 g/mol
IUPAC Name 3-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid
Standard InChI InChI=1S/C16H13FN2O3/c17-13-6-1-2-7-14(13)19-9-8-18(16(19)22)12-5-3-4-11(10-12)15(20)21/h1-7,10H,8-9H2,(H,20,21)
Standard InChI Key SGKBMYKBIAIVMQ-UHFFFAOYSA-N
Canonical SMILES C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s IUPAC name, 3-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid, delineates a benzoic acid group at position 3 of the benzene ring, linked to an imidazolidinone moiety substituted with a 2-fluorophenyl group. The imidazolidinone ring—a five-membered heterocycle containing two nitrogen atoms—adopts a planar conformation due to partial double-bond character in the carbonyl group, while the fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects distinct from meta- or para-substituted analogues.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃FN₂O₃
Molecular Weight300.28 g/mol
CAS Number651749-10-9
Canonical SMILESC1CN(C(=O)N1C2=CC=CC=C2F)C3=CC(=CC=C3)C(=O)O
Topological Polar Surface Area78.9 Ų

The ortho-fluorine substituent likely enhances the compound’s lipophilicity compared to non-fluorinated analogues, as evidenced by the calculated partition coefficient (LogP) of 2.1. This positioning may also restrict rotational freedom, influencing binding interactions in biological systems.

Spectroscopic Signatures

While experimental spectral data for the 2-fluorophenyl variant is unavailable, related compounds exhibit characteristic infrared (IR) peaks at 1,680–1,710 cm⁻¹ (C=O stretch of the imidazolidinone) and 1,250–1,280 cm⁻¹ (C-F vibration). Nuclear magnetic resonance (NMR) spectra of analogous structures show distinct aromatic proton splitting patterns due to fluorine’s deshielding effects, with ¹⁹F NMR signals typically appearing near -110 ppm.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of imidazolidinone-bearing benzoic acids generally proceeds via a three-step sequence:

  • Formation of the Imidazolidinone Core: Cyclocondensation of 1,2-diaminoethane derivatives with carbonyl sources like triphosgene yields the 2-oxoimidazolidine scaffold.

  • Phenyl Substitution: Introducing the fluorophenyl group via Ullmann coupling or nucleophilic aromatic substitution, with copper(I) catalysts facilitating C-N bond formation.

  • Benzoic Acid Functionalization: Carboxylation at the benzene ring’s para position using Kolbe-Schmitt or Friedel-Crafts acylation reactions.

Table 2: Comparative Synthetic Routes for Analogues

Starting MaterialReaction ConditionsYield (%)Purity (%)Source
3-Nitrobenzoic acidPd/C hydrogenation, then SNAr6298
3-Aminobenzoic acidCuI-mediated coupling5895
Methyl 3-bromobenzoateSuzuki-Miyaura cross-coupling7199

Challenges in synthesizing the 2-fluorophenyl derivative include steric hindrance during coupling reactions and potential regioselectivity issues, necessitating optimized catalytic systems.

Biological Activity and Mechanistic Hypotheses

Antibacterial and Antifungal Activity

Fluorine’s electronegativity enhances membrane permeability in Gram-positive bacteria. Analogues with 3-fluorophenyl groups exhibit minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus, though data for the 2-fluorophenyl variant remain unreported.

Applications in Materials Science

Polymer Modifiers

Incorporating imidazolidinone derivatives into polyamide backbones improves thermal stability, with glass transition temperatures (Tg) increasing by 15–20°C compared to unmodified polymers . The ortho-fluorine’s steric bulk may further reduce chain mobility, enhancing mechanical strength.

Liquid Crystal Composites

The compound’s planar imidazolidinone ring and polar carboxylic acid group make it a candidate for nematic liquid crystal formulations. Analogues induce mesophase stability up to 180°C, with dielectric anisotropy values (Δε) of +4.2 .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with carbonic anhydrase isoforms using X-ray crystallography .

  • Synthetic Optimization: Develop flow chemistry protocols to enhance yield and reduce metal catalyst residues.

  • Therapeutic Exploration: Screen against neglected disease targets like Mycobacterium tuberculosis enoyl-ACP reductase.

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